molecular formula C23H26N4O2 B2873281 N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251699-52-1

N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2873281
CAS No.: 1251699-52-1
M. Wt: 390.487
InChI Key: KPVYZKDWSSCIAD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a 2-methylphenyl group, a 1,2,4-oxadiazol ring, and a piperidin-1-yl group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other properties could be determined experimentally .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Research on derivatives of 1,3,4-oxadiazole, which is structurally related to the compound of interest, highlights significant antimicrobial and antibacterial potentials. For instance, compounds bearing the 1,3,4-oxadiazole moiety and piperidine or piperidin-4-yl groups have been synthesized and tested against various Gram-negative and Gram-positive bacteria. These studies report moderate to significant antibacterial activity, suggesting the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016); (Iqbal et al., 2017).

Enzyme Inhibition

The compound and its related derivatives also show promise in enzyme inhibition, which is crucial for therapeutic applications targeting enzymatic diseases. Research into the enzyme inhibition properties of N-substituted derivatives of acetamide, particularly those with 1,3,4-oxadiazole cores, demonstrates their effectiveness in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are targets for treating conditions like Alzheimer's disease and infections caused by urease-producing pathogens. The effectiveness of these compounds in enzyme inhibition suggests their potential utility in pharmacological applications aimed at treating enzymatic diseases (Rehman et al., 2018).

Pharmacological Evaluation

Additionally, the pharmacological evaluation of these compounds extends to various domains, including their potential as anti-inflammatory agents and their role in binding studies with biological macromolecules like bovine serum albumin (BSA). This evaluation helps in understanding the interaction of these compounds with biological targets, further supporting their development into therapeutic agents (Gul et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s not possible to predict the mechanism of action .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These studies might involve testing the compound in cell cultures or animal models to determine its toxicity. Without these studies, it’s not possible to provide accurate information on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a new drug, future research might involve clinical trials to test its efficacy and safety in humans. If it’s a new material, future research might involve testing its properties under various conditions .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-6-5-8-19(14-16)22-25-23(29-26-22)18-10-12-27(13-11-18)15-21(28)24-20-9-4-3-7-17(20)2/h3-9,14,18H,10-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVYZKDWSSCIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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